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Compound of Interest

Compound Name: 4,6-Dihydroxynicotinamide

CAS No.: 5466-41-1

Cat. No.: B1505835

Get Quote

Executive Summary
4,6-Dihydroxynicotinamide (4,6-DHNA) serves as a critical "pivot" molecule in medicinal

chemistry. Structurally, it bridges simple acyclic precursors (like malonamides and

-keto esters) and high-value fused heterocycles (such as pyrazolo[4,3-c]pyridines and
pyrido[4,3-d]pyrimidines).

Its utility is defined by two key chemical behaviors:

Tautomeric Versatility: The molecule exists in equilibrium between hydroxy-pyridine and

pyridone forms, dictating its solubility and reactivity profiles.

Regioselective Activation: The electronic asymmetry introduced by the C3-amide group

allows for highly selective sequential nucleophilic aromatic substitutions (

) at the C4 and C6 positions after halogenation.
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Property Data Notes

IUPAC Name
4,6-Dihydroxypyridine-3-

carboxamide

Often referred to as 4,6-

dihydroxynicotinamide

CAS Number 5466-41-1

Molecular Formula MW: 154.12 g/mol

Appearance Off-white to beige powder Hygroscopic

Solubility
High: DMSO, dilute base (

); Low: Water, alcohols

Dissolves via deprotonation in

basic media

Key Intermediate
4,6-Dichloronicotinamide (CAS

70593-57-6)
The "Gateway" electrophile

Tautomeric Equilibrium
In the solid state and in neutral solvents, 4,6-DHNA predominantly adopts the pyridone

(dicarbonyl) tautomer. However, under reaction conditions (e.g., with

), it behaves as the dihydroxy aromatic system. This duality is critical for understanding its
mechanism of activation.
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Figure 1: Tautomeric equilibrium essential for activation chemistry.

Core Workflow: The "Activation-Functionalization"
Pathway
The primary utility of 4,6-DHNA lies in its conversion to 4,6-dichloronicotinamide. This

transformation converts the electron-rich, nucleophilic hydroxyl groups into electron-deficient,

electrophilic chlorine atoms, activating the ring for
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chemistry.

Workflow Diagram
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Figure 2: Strategic workflow from precursor to functionalized scaffolds.

Detailed Experimental Protocols
Protocol A: Synthesis of 4,6-Dichloronicotinamide (The
Gateway Step)
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Objective: Convert the inert dihydroxy precursor into the reactive dichloro intermediate.

Challenge:

is a dehydrating agent and can convert the primary amide (

) into a nitrile (

). Solution: Control temperature and stoichiometry, or route via the acid if nitrile formation is
unavoidable. The protocol below optimizes for the retention of the amide.

Materials:

4,6-Dihydroxynicotinamide (1.0 eq)[1]

Phosphorus Oxychloride (

) (10.0 eq) - Solvent & Reagent

Phosphorus Pentachloride (

) (1.0 eq) - Booster

Solvent: Neat or

(Acetonitrile)

Step-by-Step:

Setup: In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 4,6-dihydroxynicotinamide (15.4 g, 100 mmol) in

(90 mL).

Addition: Add

(20.8 g, 100 mmol) in portions at room temperature. Caution: Exothermic.

Reaction: Heat the mixture to reflux (105°C) for 4–6 hours. The suspension will clear as the

reaction proceeds, turning yellow/brown.
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Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) will disappear;

the product (less polar) will appear.

Note: If the spot corresponds to the nitrile (4,6-dichloronicotinonitrile), a subsequent mild

hydrolysis step may be required.

Workup (Quenching):

Cool the mixture to room temperature.

Concentrate under reduced pressure to remove excess

.

Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution:

Violent hydrolysis.

Adjust pH to ~8-9 using

or saturated

.

Isolation: Extract with Ethyl Acetate (3 x 200 mL). Dry combined organics over

, filter, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Regioselective Functionalization
Objective: Selectively substitute the Chlorine at C4 while leaving C6 intact. Mechanistic Insight:

The C4 position is ortho to the electron-withdrawing amide group. Inductive effects make C4

significantly more electrophilic (reactive) than C6 (para).

Materials:

4,6-Dichloronicotinamide (1.0 eq)[2]

Nucleophile: Morpholine or Aniline derivative (1.1 eq)
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Base:

(Triethylamine) (1.2 eq)

Solvent: THF or DMF

Step-by-Step:

Dissolution: Dissolve 4,6-dichloronicotinamide (1.91 g, 10 mmol) in dry THF (20 mL). Cool to

0°C (ice bath).

Addition: Add

followed by the dropwise addition of the amine nucleophile (11 mmol).

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.

Control: Do not heat. Heating may promote double substitution (C4 and C6).

Workup: Pour into water. The mono-substituted product (4-amino-6-chloronicotinamide) often

precipitates. Filter and wash with water.[3]

Validation:

NMR will show a shift in the C5 proton signal. The regiochemistry is confirmed by NOE
(Nuclear Overhauser Effect) studies between the new amine and the C3-amide protons (if
applicable).

Strategic Applications in Drug Discovery
Synthesis of Pyrazolo[4,3-c]pyridines
Reaction of 4,6-dichloronicotinamide with hydrazines creates a fused pyrazole ring.

Mechanism: The hydrazine attacks C4 (most reactive) first, followed by intramolecular

cyclization onto the C3-amide (or nitrile) or C3-chloride (if using different precursors).

Significance: This scaffold is bioisosteric with purines and is widely used in kinase inhibitors

(e.g., JAK, CDK inhibitors).
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Synthesis of Pyrido[2,3-d]pyrimidines
Reaction with amidines or guanidines.

Mechanism: Initial displacement at C4 followed by condensation with the amide carbonyl.

Significance: Key scaffold for antifolates and tyrosine kinase inhibitors.

Troubleshooting & Safety
Issue Probable Cause Corrective Action

Low Yield in Step 1
Incomplete dehydration or

hydrolysis during workup.

Ensure

is fresh. Quench onto ice very

slowly to prevent temperature

spikes that degrade the

product.

Mixture of Isomers (C4/C6)

Reaction temperature too high

during

.

Conduct the first substitution at

0°C or -10°C. Use

stoichiometric nucleophile (1.0

eq).

Formation of Nitrile dehydrated the amide.

This is common.[4] If the

amide is required, perform a

mild hydrolysis (

) of the nitrile intermediate

back to the amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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